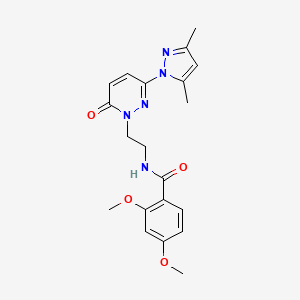

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-13-11-14(2)25(22-13)18-7-8-19(26)24(23-18)10-9-21-20(27)16-6-5-15(28-3)12-17(16)29-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTZOHCSDVOJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O3 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C=CC=N3)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity, receptor binding, or nucleic acid interactions, influencing cellular signaling pathways and metabolic processes.

Antiproliferative Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects. For instance:

- Submicromolar Activity : Certain derivatives have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds disrupt mTORC1 signaling pathways and enhance autophagy, suggesting a potential role as anticancer agents .

Study 1: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of pyrazole derivatives demonstrated that modifications in the molecular structure can significantly enhance biological activity. The introduction of specific functional groups led to improved metabolic stability and increased potency against cancer cell lines .

Study 2: Autophagy Modulation

Research has highlighted the role of this compound in modulating autophagic processes. The compound was found to interfere with mTORC1 reactivation during starvation/refeeding conditions, leading to the accumulation of autophagic markers such as LC3-II .

Pharmacological Potential

The pharmacological implications of this compound extend beyond antiproliferative activity. Its unique structure suggests potential applications in:

- Cancer Therapy : Targeting specific cancer pathways.

- Inflammatory Diseases : Modulating inflammatory responses through autophagy regulation.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide exhibits promising anticancer activities. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Analgesic Effects

In animal models, derivatives of this compound have been evaluated for analgesic effects. Results indicated that certain analogs displayed potent analgesic activity comparable to established analgesics, making them candidates for further development in pain management therapies .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound was conducted using human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of the compound, it was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural homology with other pyridazinone derivatives but differs in substituent chemistry. Key comparisons include:

Key Observations :

- Electron Effects : The target’s 2,4-dimethoxybenzamide introduces electron-donating methoxy groups, enhancing resonance stabilization of the amide bond compared to the electron-withdrawing sulfonamide in 5a .

- Lipophilicity : The branched alkyl chain in the compound increases lipophilicity (logP ~3.5 estimated), whereas the target’s benzamide and ethyl linker balance hydrophilicity and membrane permeability .

- Synthetic Routes : The target compound likely employs nucleophilic substitution or amide coupling (e.g., EDCI/HATU), contrasting with the benzyl bromide alkylation used for 5a .

Pharmacokinetic and Bioactivity Insights

- Metabolic Stability : The methoxy groups in the target compound may reduce oxidative metabolism compared to the benzyloxy group in 5a , which is prone to enzymatic cleavage .

- Solubility : The branched alkyl chain in ’s derivative likely decreases aqueous solubility, whereas the target’s shorter ethyl linker and polar amide group improve solubility for in vitro assays .

Crystallographic and Computational Data

- Similar pyridazinone derivatives are often analyzed via X-ray crystallography to confirm planarity and substituent orientation .

- Computational Modeling: Density functional theory (DFT) studies on analogous compounds suggest that the pyridazinone ring’s electron deficiency enhances interactions with positively charged enzymatic pockets, a feature likely conserved in the target compound .

Q & A

Q. What synthetic strategies are employed to construct the pyridazinone core in this compound?

The pyridazinone ring is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting 1,4-diketones with hydrazine hydrate in ethanol under reflux yields 6-oxopyridazine intermediates. Subsequent functionalization, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), introduces pyrazole or ethyl-benzamide moieties. highlights the use of hydroxy-pyridazinyl precursors, which are alkylated or coupled with pyrazole derivatives . Solvent choice (DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) critically influence yield .

Q. How is NMR spectroscopy applied to confirm the substitution pattern of the pyrazole ring?

¹H NMR spectroscopy identifies the 3,5-dimethyl configuration through distinct singlet resonances for methyl groups (δ 2.1–2.5 ppm). Coupling constants (J ≈ 2–3 Hz) between protons at positions 3 and 5 confirm meta-substitution. 2D NMR techniques (HSQC, HMBC) correlate protons with adjacent carbons, verifying connectivity. For instance, HMBC correlations between pyridazinone carbonyl carbons and ethyl linker protons validate the core structure . IR spectroscopy further supports carbonyl groups (C=O at ~1650 cm⁻¹) .

Q. What purification methods are effective for isolating intermediates in the synthesis?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard for isolating pyridazinone and pyrazole intermediates. Recrystallization from ethanol or DMSO/water mixtures improves purity. reports >95% purity for pyrazole derivatives using flash chromatography with K₃PO₄ as a base in Pd-catalyzed reactions .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical NMR data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts, accounting for solvent effects (PCM model for DMSO-d₆) and conformational flexibility. For example, studies on pyranopyrazoles used DFT to align experimental ¹³C NMR shifts with calculated values, resolving ambiguities in substituent orientation . Software like Gaussian or ORCA, combined with conformational searches, enhances accuracy .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

The flexible ethyl linker may adopt multiple conformations, leading to disorder in crystal lattices. Slow evaporation from DMSO/EtOH or vapor diffusion with hexane improves crystallinity. 's X-ray analysis of a pyridazinyl-amine derivative revealed stabilization via π-π stacking and hydrogen bonding (N-H···O). Low-temperature data collection (100 K) reduces thermal motion artifacts . Heavy-atom derivatization (e.g., bromine) or co-crystallization with crown ethers enhances diffraction quality .

Q. How do reaction conditions influence regioselectivity in pyrazole ring formation?

Regioselectivity is governed by steric and electronic factors. Cyclocondensation of 1,3-diketones with hydrazine favors 3,5-dimethyl substitution due to reduced steric hindrance. demonstrates that Suzuki coupling of brominated pyrazole esters with boronic acids under Pd catalysis selectively functionalizes the less hindered position. Kinetic control (low temperature) and catalyst choice (Pd(PPh₃)₄) optimize selectivity .

Q. What analytical approaches validate the stability of the pyridazinone-ethyl linker under physiological conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-MS monitor degradation. NMR tracks hydrolytic cleavage of the ethyl linker in buffer solutions (pH 7.4). notes that electron-withdrawing groups (e.g., dimethoxybenzamide) enhance hydrolytic resistance compared to unsubstituted analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields reported for palladium-catalyzed steps?

Discrepancies often arise from trace oxygen or moisture deactivating catalysts. Rigorous degassing (N₂/argon sparging) and anhydrous solvents (e.g., DMF stored over molecular sieves) improve reproducibility. highlights that Pd catalyst pre-activation with formic acid derivatives enhances efficiency in nitroarene cyclization . Comparative studies using in situ IR or GC-MS can identify side reactions (e.g., homocoupling) .

Q. Why do melting points vary across synthetic batches, and how can this be standardized?

Polymorphism or residual solvents (e.g., DMF) cause melting point variations. Differential Scanning Calorimetry (DSC) identifies polymorphic forms, while TGA ensures solvent-free crystals. reports consistent melting points (315–317°C) for pyridazinyl derivatives after recrystallization from N,N-dimethylformamide/ethanol (3:1) .

Methodological Optimization

Q. What strategies improve atom economy in the final amide coupling step?

Using carbodiimide coupling agents (e.g., EDCI/HOBt) instead of acyl chlorides reduces waste. achieved 85% yield in amide formation using Cs₂CO₃ in DMF, avoiding stoichiometric bases . Microwave-assisted synthesis (e.g., 100°C, 30 min) shortens reaction times and improves efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.